Superior Potency per Milligram: Fungizone vs. AmBisome in Murine Blastomycosis
In a pulmonary model of murine blastomycosis, Fungizone (amphotericin B deoxycholate) demonstrated approximately 3-fold higher antifungal activity per milligram compared to liposomal amphotericin B (AmBisome) [1]. At equivalent 1.0 mg/kg dosages, Fungizone was superior to AmBisome in reducing fungal burden and prolonging survival [1].
| Evidence Dimension | Relative antifungal activity per milligram |
|---|---|
| Target Compound Data | 1× (baseline activity) |
| Comparator Or Baseline | AmBisome (liposomal amphotericin B): 3-fold less active per mg |
| Quantified Difference | Fungizone is 3-fold more potent per mg |
| Conditions | Pulmonary model of murine blastomycosis; equivalent 1.0 mg/kg dosages |
Why This Matters
This potency advantage allows for effective antifungal therapy at lower milligram doses, which may be relevant in resource-constrained procurement scenarios where drug cost per milligram is a primary consideration.
- [1] Clemons KV, Stevens DA. Therapeutic efficacy of a liposomal formulation of amphotericin B (AmBisome) against murine blastomycosis. J Antimicrob Chemother. 1993;32(Suppl A):63-70. View Source
